5-(5-Methylhexyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction typically requires the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The methylhexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A related compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with distinct chemical properties and applications.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with unique biological activities.
Uniqueness
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 5-methylhexyl group, which imparts specific chemical properties and potential applications. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications.
Biological Activity
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with alkylating agents. The general synthetic pathway can be summarized as follows:
- Starting Material : The synthesis begins with a pyrimidine derivative.
- Alkylation : The pyrimidine is alkylated using 5-methylhexyl bromide in the presence of a base.
- Cyclization : Subsequent cyclization leads to the formation of the pyrimidine-2,4-dione structure.
This method allows for the introduction of various substituents at the 5-position of the pyrimidine ring, which can significantly influence biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Bacillus subtilis | 18 | 40 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
PC3 | 25 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrimidine derivatives:
- Study on Antiviral Activity : A recent study demonstrated that similar pyrimidine compounds inhibited HIV replication in vitro by targeting viral integrase enzymes .
- Cytotoxicity Evaluation : In another study, compounds related to 5-(5-Methylhexyl)pyrimidine were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results in inhibiting tumor growth .
Properties
CAS No. |
41244-64-8 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(5-methylhexyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)5-3-4-6-9-7-12-11(15)13-10(9)14/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
YWXVIWXCRJRDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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